![molecular formula C20H18FN3O2 B2989148 6-(4-fluorobenzyl)-4-(o-tolyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione CAS No. 946218-71-9](/img/structure/B2989148.png)

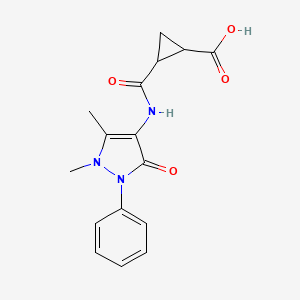

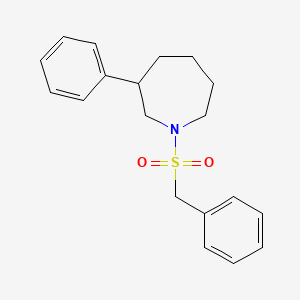

6-(4-fluorobenzyl)-4-(o-tolyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

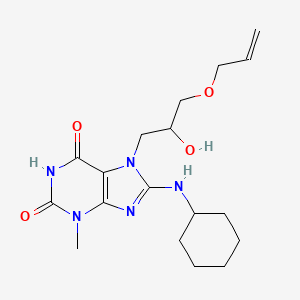

The compound “6-(4-fluorobenzyl)-4-(o-tolyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione” is a complex organic molecule. It contains a pyrrolopyrimidine core, which is a bicyclic structure consisting of a pyrrole ring fused with a pyrimidine ring. This core is substituted with a 4-fluorobenzyl group at the 6-position and an o-tolyl group at the 4-position .

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the pyrrolopyrimidine core and the attachment of the 4-fluorobenzyl and o-tolyl groups. The exact methods would depend on the specific synthetic route chosen by the chemist. Common methods for the synthesis of biaryl compounds like this include Pd-, Ni-catalyzed couplings reactions, such as Suzuki, Negishi and Kumada reactions .Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The pyrrolopyrimidine core would likely contribute to the compound’s aromaticity, while the 4-fluorobenzyl and o-tolyl substituents would influence its overall shape and properties .Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its structure and the conditions under which the reactions are carried out. The pyrrolopyrimidine core might undergo reactions typical of aromatic compounds, while the 4-fluorobenzyl and o-tolyl groups might participate in reactions typical of benzyl and aryl groups, respectively .Aplicaciones Científicas De Investigación

Synthesis and Structural Analysis

Researchers have developed efficient synthetic routes and methods for producing pyrimidine derivatives and have conducted extensive structural, spectral, and computational analyses to understand their properties. For instance, Ashraf et al. (2019) reported on the synthesis of novel (hydroxybenzoyl)pyrido[2,3-d]pyrimidine heterocycle derivatives, focusing on their chemical structures ascertained through spectral techniques and computational analysis using density functional theory (DFT) and time-dependent DFT computation. Their work provides a foundation for understanding the molecular structures and electronic properties of such compounds (Ashraf et al., 2019).

Antitumor Activities

The potential antitumor activities of pyrimidine derivatives have been a significant area of investigation. Raić-Malić et al. (2000) synthesized new pyrimidine derivatives of ascorbic acid analogs and evaluated their antitumor activities against various cancer cell lines, highlighting the potential of these compounds in cancer therapy (Raić-Malić et al., 2000).

Enzyme Inhibition

Pyrimidine derivatives have also been explored for their enzyme inhibition properties. For example, Rauf et al. (2010) prepared derivatives that were screened for their in vitro urease inhibition activity. Their findings contribute to understanding the biochemical interactions of these compounds and their potential therapeutic applications (Rauf et al., 2010).

Solid-Phase Synthesis and NF-kB Inhibition

Additionally, the solid-phase synthesis of tetrahydro-2H-pyrazino[1,2-a]pyrimidine-4,7-diones and their evaluation as NF-kB inhibitors by Kim et al. (2006) reveal the versatility of pyrimidine derivatives in medicinal chemistry, particularly in modulating inflammatory pathways (Kim et al., 2006).

Propiedades

IUPAC Name |

6-[(4-fluorophenyl)methyl]-4-(2-methylphenyl)-1,3,4,7-tetrahydropyrrolo[3,4-d]pyrimidine-2,5-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18FN3O2/c1-12-4-2-3-5-15(12)18-17-16(22-20(26)23-18)11-24(19(17)25)10-13-6-8-14(21)9-7-13/h2-9,18H,10-11H2,1H3,(H2,22,23,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

INJLSTRXDHGFHY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C2C3=C(CN(C3=O)CC4=CC=C(C=C4)F)NC(=O)N2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18FN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

351.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(Benzo[4,5]thiazolo[2,3-c][1,2,4]triazol-3-ylthio)-1-(naphthalen-1-yl)ethanone](/img/structure/B2989065.png)

![N-(3-nitrophenyl)-2-((4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide](/img/structure/B2989069.png)

![8-((3,4-Dimethylphenyl)sulfonyl)-3-(4-methylbenzyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2989071.png)

![Methyl 4-[[2-(4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetyl]amino]benzoate](/img/structure/B2989072.png)

![1-(3,4-Dimethoxyphenyl)-8,9-dimethoxy-3-phenylpyrrolo[2,1-a]isoquinoline](/img/structure/B2989077.png)